![molecular formula C3H2N2S B1215190 2H-Imidazole-2-thione CAS No. 24684-03-5](/img/structure/B1215190.png)
2H-Imidazole-2-thione
Overview
Description
2H-Imidazole-2-thione, also known as 2-mercaptoimidazole, is an organosulfur compound with the molecular formula C3H2N2S . It is a cyclic unsaturated thiourea . It has been used in various applications due to its broad spectrum of biological action and valuable technical properties .
Synthesis Analysis
The synthesis of imidazole-2-thiones has been reported in several studies. For instance, a series of backbone silylated 1,3-dialkylimidazol-2-thiones was synthesized . Another study reported the synthesis of a new series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones .Molecular Structure Analysis
The molecular structure of 2H-Imidazole-2-thione is planar . The principal structural peculiarity of imidazole-2-thiones is the presence of a thiourea fragment . The length of the C-N bond is 1.345 Å, which is very close to the length of the C-N partial double bond in nitrogen-containing heterocyclic systems (1.352 Å) . The order of the C-S bond in imidazole-2-thione is less than two, and its length is 1.70 Å .Chemical Reactions Analysis
Imidazole-2-thiones have been used as ligands in cross-coupling reactions and catalysis, and as precursors for halogen-free ionic liquids . Typical reactions of imidazole-2-thiones include alkylation, halogen addition, oxidative desulfurization, and reduction to the carbene .Physical And Chemical Properties Analysis
The average mass of 2H-Imidazole-2-thione is 98.126 Da, and its monoisotopic mass is 97.993866 Da . The large values of the dipole moments of imidazole-2-thione (5.67 D in dioxane) can be explained by the large contribution of the limiting dipolar form to the structure of the molecule .Scientific Research Applications
Aggregation Behavior
The aggregation behavior of 2H-Imidazole-2-thione derivatives has been a subject of research. Studies have explored their structure-forming properties in different environments: in solution, the solid state, and over polycrystalline gold surfaces. These molecules demonstrate short-range ordering in solution through N H⋯S hydrogen bonding, and long-range ordering in the crystalline form via S H⋯N hydrogen bonding. Notably, pillared-like structures have been observed over polycrystalline surfaces, suggesting potential applications in material science and surface chemistry (Hung et al., 2019).
Synthesis and Chemical Properties
The synthesis and properties of imidazole-2-thione derivatives are well-documented. These compounds display remarkable biological activities, such as antimicrobial and antifungal properties, among others. Various synthetic strategies have been developed to create substituted imidazole-2-thiones, which have applications across diverse therapeutic areas. The methods for synthesis include cyclization, reactions with sulfur-containing nucleophiles, and direct insertion of sulfur into the imidazole ring. Their structure and physico-chemical properties have been studied through quantum-chemical calculations, X-ray diffraction, and various spectroscopic methods (Savjani & Gajjar, 2011), (Trzhtsinskaya & AbramovaNina, 1991).
Inhibitory Activity in Biochemical Processes
Imidazole-2-thiones are significant in inhibiting certain biochemical processes, such as dopamine beta-hydroxylase inhibition. This inhibition has implications in studying and potentially treating conditions related to dopamine and norepinephrine balance in the body. The research has explored various derivatives of imidazole-2-thione for their effectiveness in this role, shedding light on their potential therapeutic applications (Kruse et al., 1986), (McCarthy et al., 1990).
Mechanism of Action
Imidazole-2-thiones have been reported to exhibit various biological activities. For instance, new imidazole-2-thiones linked to acenaphythylenone have been found to act as dual DNA intercalators and topoisomerase II inhibitors . This suggests that these compounds can interact with DNA and inhibit the enzyme topoisomerase II, leading to DNA damage and cell death .
Safety and Hazards
Future Directions
Imidazole-2-thiones have shown potential in various applications. For instance, polyether-tethered imidazole-2-thiones have been used as collectors for the flotation of lithium aluminate and spodumene for lithium recovery . This suggests potential future directions in the development of new recycling technologies for critical raw materials . Furthermore, new imidazole-2-thiones linked to acenaphythylenone have shown promise as dual DNA intercalators and topoisomerase II inhibitors, suggesting potential future directions in the development of new anticancer agents .
properties
IUPAC Name |
imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2S/c6-3-4-1-2-5-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGMRMDAEWWFIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179416 | |
Record name | 2H-Imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24684-03-5 | |
Record name | 2H-Imidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24684-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Imidazole-2-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024684035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-imidazole-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2H-Imidazole-2-thione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JT7M2HRU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of imidazole-2-thione?
A1: The molecular formula of imidazole-2-thione is C3H4N2S, and its molecular weight is 100.14 g/mol.
Q2: What are the characteristic spectroscopic data for imidazole-2-thione?
A2: Imidazole-2-thiones are characterized by strong IR absorption bands attributed to C=S stretching vibrations. For example, derivative 3-chloro-3-(chlorosulfanyl)-2,2,4,4-tetramethylcyclobutanone exhibits a C=O absorption band at 1791 cm−1. [] Additionally, 1H and 13C NMR spectroscopy are valuable tools for structural elucidation, providing information about the chemical environment of protons and carbons within the molecule. [, , ]
Q3: What is a common synthetic approach for preparing imidazole-2-thiones?
A3: One common synthetic strategy involves the reaction of α-thiocyanatoketones with nitrogen nucleophiles. For instance, reacting α-bromopropiophenone with a thiocyanato group, followed by a ring closure reaction with hydroxylamine hydrochloride, can yield 3-hydroxy-5-methyl-4-phenylthiazol-2(3H)-iminium chloride or 1-hydroxy-4-methyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione, depending on the reaction conditions. []
Q4: How can disubstituted imidazole-2-thiones be synthesized?
A4: Disubstituted imidazole-2-thiones can be synthesized by condensing thiourea derivatives with α-hydroxy ketones. This method allows for variations in substituents at the 1- and 3-positions of the imidazole ring. []
Q5: What is the significance of the ambivalent nucleophilicity of imidazole-2-thiones?
A5: Imidazole-2-thiones demonstrate ambivalent nucleophilicity, reacting with electrophiles through either the sulfur or the N(3) atom. [, ] This property allows for diverse reactivity and the synthesis of various derivatives. For example, they react with dimethyl acetylenedicarboxylate via sulfur to yield 2-[(1H-imidazol-2-yl)sulfanyl]fumarates, while reacting with phenylisocyanate through the N(3) atom produces 2,3-dihydro-2-thioxo-1H-imidazole-1-carboxamides. [, ]
Q6: How can imidazole-2-thiones be used in the synthesis of polynuclear heterocyclic compounds?
A6: The thioureide moiety present in imidazole-2-thiones makes them valuable building blocks for synthesizing fused polynuclear heterocyclic systems with potential biological activities. []
Q7: Can imidazole-2-thiones act as ligands in coordination chemistry?
A7: Yes, imidazole-2-thiones can act as ligands in coordination complexes with various transition metals. They typically coordinate through the sulfur atom, forming stable complexes with diverse geometries. [, , , , ] These complexes have found applications in catalysis and material science.
Q8: What are some examples of imidazole-2-thione-based metal complexes and their applications?
A8: Imidazole-2-thione-based copper complexes have shown potential in dye adsorption and photocatalysis. [] Nickel complexes with imidazole-2-thione ligands have been investigated as catalysts for norbornene polymerization. [] Additionally, ruthenium(II) and osmium(II) complexes with imidazole-2-thione ligands have demonstrated promising chemotherapeutic activities. []
Q9: How does the structure of imidazole-2-thione impact its biological activity?
A9: Modifications to the imidazole-2-thione structure can significantly affect its biological activity. For instance, studies on dopamine beta-hydroxylase (DBH) inhibitors revealed the importance of the thione sulfur atom for optimal activity and explored the effect of different bridging chain lengths and substituents on potency. [, ]
Q10: What is known about the stability of imidazole-2-thiones?
A10: Imidazole-2-thiones exhibit varying stability depending on their substituents and environmental conditions. Some derivatives, like mesoionic 6-substituted 1-methylimidazo[2,1-b][1,3]thiazine-5,7-diones, act as prodrugs for methimazole, readily hydrolyzing under alkaline conditions to release the active compound. [] Other derivatives, especially those coordinated to metal centers, demonstrate enhanced stability, making them suitable for applications in catalysis and medicinal chemistry.
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